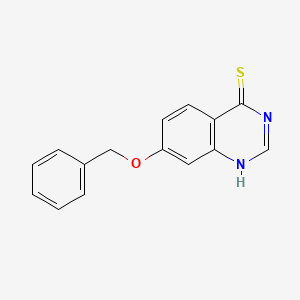
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the refluxing of 2-aminobenzoic acid with phenyl isothiocyanate in the presence of a suitable solvent like anhydrous pyridine. The reaction mixture is then heated to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The compound can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells and inhibition of bacterial growth .
類似化合物との比較
Similar Compounds
- 7-Benzyloxy-3,4-dihydroquinazolin-4-one
- 3-Phenylquinazoline-2,4-dithione
- 2,3-Dihydroquinazolin-4(1H)-one derivatives
Uniqueness
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group also enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
特性
分子式 |
C15H12N2OS |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
7-phenylmethoxy-1H-quinazoline-4-thione |
InChI |
InChI=1S/C15H12N2OS/c19-15-13-7-6-12(8-14(13)16-10-17-15)18-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,19) |
InChIキー |
FFAZNWINMOYDGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=S)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


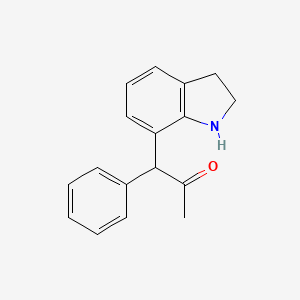
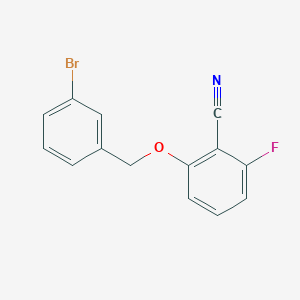
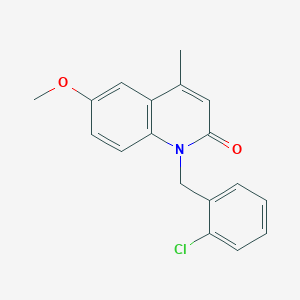
![3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B8554079.png)
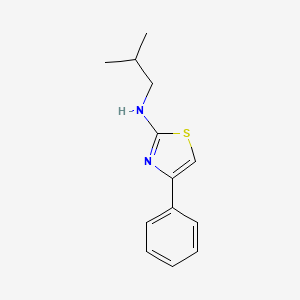
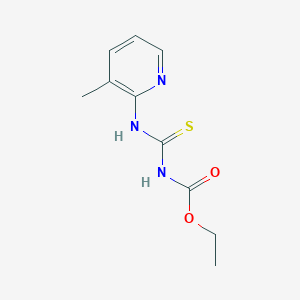
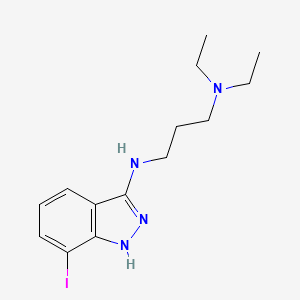
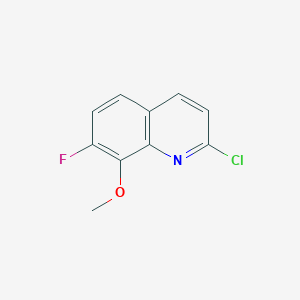
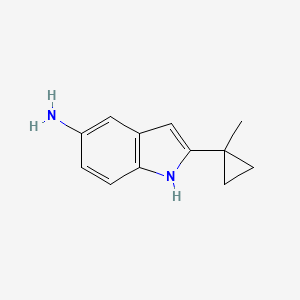
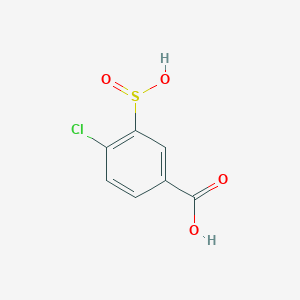

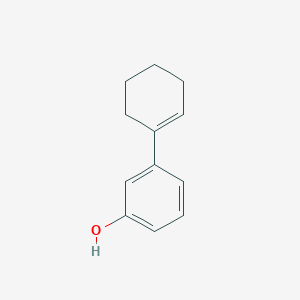
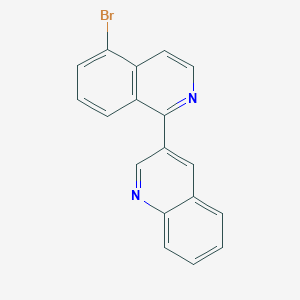
![8-Bromo-4,5-dihydro-6-oxa-1-thia-benzo[e]azulene](/img/structure/B8554135.png)
